Lead(2+) 4,4'-isopropylidenebisphenolate
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Overview
Description
Lead(2+) 4,4’-isopropylidenebisphenolate is a chemical compound with the molecular formula C15H14O2Pb It is a lead-based compound that features the 4,4’-isopropylidenebisphenolate ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lead(2+) 4,4’-isopropylidenebisphenolate typically involves the reaction of lead(II) acetate with 4,4’-isopropylidenebisphenol in an appropriate solvent. The reaction is usually carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Pb(CH3COO)2+C15H14O2→Pb(C15H14O2)2+2CH3COOH
Industrial Production Methods
Industrial production of Lead(2+) 4,4’-isopropylidenebisphenolate may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yield and purity by adjusting parameters such as temperature, solvent choice, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Lead(2+) 4,4’-isopropylidenebisphenolate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of lead oxides and other by-products.
Reduction: Reduction reactions may involve the conversion of lead(II) to lead(0) or other lower oxidation states.
Substitution: The phenolate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions may involve reagents like halides or other phenol derivatives.
Major Products Formed
Oxidation: Lead oxides and various organic by-products.
Reduction: Metallic lead and reduced organic compounds.
Substitution: New lead complexes with different ligands.
Scientific Research Applications
Lead(2+) 4,4’-isopropylidenebisphenolate has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other lead-based compounds and materials.
Biology: Studied for its potential effects on biological systems, including its toxicity and interactions with biomolecules.
Medicine: Investigated for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Lead(2+) 4,4’-isopropylidenebisphenolate involves its interaction with various molecular targets and pathways. The lead ion can bind to proteins, enzymes, and other biomolecules, potentially disrupting their normal function. This can lead to various biological effects, including toxicity and inhibition of enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
Lead(II) acetate: Another lead-based compound with different ligands.
Lead(II) nitrate: A lead compound with nitrate ligands.
Lead(II) chloride: A lead compound with chloride ligands.
Uniqueness
Lead(2+) 4,4’-isopropylidenebisphenolate is unique due to its specific ligand structure, which imparts distinct chemical properties and potential applications. Its phenolate ligands provide unique reactivity and binding characteristics compared to other lead compounds.
Properties
CAS No. |
93858-23-2 |
---|---|
Molecular Formula |
C15H14O2Pb |
Molecular Weight |
433 g/mol |
IUPAC Name |
lead(2+);4-[2-(4-oxidophenyl)propan-2-yl]phenolate |
InChI |
InChI=1S/C15H16O2.Pb/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;/h3-10,16-17H,1-2H3;/q;+2/p-2 |
InChI Key |
OCOBUSDJGVOAQS-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)[O-])C2=CC=C(C=C2)[O-].[Pb+2] |
Origin of Product |
United States |
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